molecular formula C16H14N2OS B2579454 N-[3-(1,3-benzothiazol-2-yl)phenyl]propanamide CAS No. 347318-88-1

N-[3-(1,3-benzothiazol-2-yl)phenyl]propanamide

Cat. No.: B2579454
CAS No.: 347318-88-1
M. Wt: 282.36
InChI Key: OQIVACGLHPSOGK-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)phenyl]propanamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic structures containing both benzene and thiazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]propanamide typically involves the reaction of 2-aminobenzothiazole with 3-bromopropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)phenyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)phenyl]propanamide has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating diseases like cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]propanamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit bacterial enzymes, leading to the disruption of essential cellular processes. For its anticancer activity, the compound may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell survival and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-[1,3-benzothiazol-2-yl]acetamide
  • N-[1,3-benzothiazol-2-yl]benzamide
  • N-[1,3-benzothiazol-2-yl]butanamide

Uniqueness

N-[3-(1,3-benzothiazol-2-yl)phenyl]propanamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other benzothiazole derivatives. Its propanamide moiety contributes to its enhanced solubility and bioavailability, making it a promising candidate for further research and development .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c1-2-15(19)17-12-7-5-6-11(10-12)16-18-13-8-3-4-9-14(13)20-16/h3-10H,2H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQIVACGLHPSOGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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